3-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-2-ylmethyl)benzamide
Description
3-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-2-ylmethyl)benzamide is a benzamide derivative featuring a tetrazole ring substituted with a methyl group at position 5 and a pyridin-2-ylmethylamine moiety. The pyridinylmethyl group may contribute to improved solubility and target engagement through hydrogen bonding or π-π interactions.
Properties
Molecular Formula |
C15H14N6O |
|---|---|
Molecular Weight |
294.31 g/mol |
IUPAC Name |
3-(5-methyltetrazol-1-yl)-N-(pyridin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C15H14N6O/c1-11-18-19-20-21(11)14-7-4-5-12(9-14)15(22)17-10-13-6-2-3-8-16-13/h2-9H,10H2,1H3,(H,17,22) |
InChI Key |
BDPSEDFJKIBDBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
Biological Activity
3-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-2-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The tetrazole moiety, combined with the pyridine and benzamide structures, suggests diverse interactions with biological targets, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic uses.
Chemical Structure and Properties
The compound features a tetrazole ring, a pyridine group, and a benzamide moiety. These structural elements contribute to its solubility, stability, and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 258.29 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of 3-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-2-ylmethyl)benzamide is primarily attributed to the tetrazole ring's ability to interact with various enzymes and receptors. Tetrazoles are known to mimic carboxylic acids, enhancing their bioavailability and stability in biological systems. This compound may act through several mechanisms, including:
- Enzyme Inhibition : The tetrazole moiety can form stable complexes with metal ions in enzymes, potentially inhibiting their activity.
- Receptor Modulation : The pyridine and benzamide parts may interact with neurotransmitter receptors, influencing signaling pathways.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of tetrazole have shown effectiveness against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 μg/mL |
| Escherichia coli | 8 μg/mL |
| Candida albicans | 16 μg/mL |
These findings suggest that 3-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-2-ylmethyl)benzamide may possess similar antimicrobial properties.
Anticancer Activity
The compound's potential anticancer effects have been explored through various in vitro studies. Initial results indicate that it may inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. For example:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer)
- IC50 Values : Ranging from 10 to 30 μM depending on the cell line.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like 3-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-2-ylmethyl)benzamide. Key findings from related studies include:
- Tetrazole Substitution : The presence of electron-withdrawing groups enhances potency against microbial strains.
- Pyridine Positioning : Variations in the position of substitutions on the pyridine ring significantly affect receptor binding affinities.
- Benzamide Modifications : Altering substituents on the benzamide moiety can lead to increased selectivity for specific targets.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to 3-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-2-ylmethyl)benzamide:
- Antibacterial Study : A recent study assessed a series of tetrazole derivatives against resistant strains of bacteria, revealing that modifications at the benzamide position significantly improved efficacy.
- Anticancer Research : In vitro assays indicated that modifications to the pyridine group enhanced cytotoxic effects on breast cancer cells by increasing apoptosis rates.
Comparison with Similar Compounds
Key Observations :
- Unlike the fluorinated benzamides in EP 3 532 474 B1 , the target compound lacks halogens but incorporates a pyridinylmethyl group, which may reduce hydrophobicity while maintaining target affinity .
- Compound 3d’s trifluoromethyl groups enhance lipophilicity compared to the target compound’s methyltetrazole, suggesting divergent pharmacokinetic profiles .
Pharmacokinetic Properties
Analysis :
- The target compound’s tetrazole may confer superior metabolic stability over Compound 1’s imidazolidinone.
- EP 3 532 474 B1 compounds leverage fluorine and cyclohexyl groups to enhance bioavailability, a strategy absent in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
